![molecular formula C7H5FN2S B1340678 7-Fluorobenzo[d]thiazol-2-amin CAS No. 20358-08-1](/img/structure/B1340678.png)

7-Fluorobenzo[d]thiazol-2-amin

Übersicht

Beschreibung

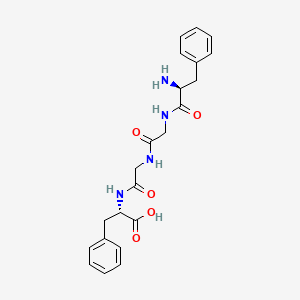

7-Fluorobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C7H5FN2S It is a derivative of benzothiazole, characterized by the presence of a fluorine atom at the 7th position and an amine group at the 2nd position on the benzothiazole ring

Wissenschaftliche Forschungsanwendungen

7-Fluorobenzo[d]thiazol-2-amine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials due to its electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Wirkmechanismus

Target of Action

7-Fluorobenzo[d]thiazol-2-amine is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazoles are known to affect a variety of biochemical pathways due to their diverse biological activities . For instance, they can influence the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as measured by Log Po/w (iLOGP), is 1.64 .

Result of Action

Thiazole derivatives have been shown to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemische Analyse

Biochemical Properties

7-Fluorobenzo[d]thiazol-2-amine plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to interact with enzymes such as superoxide dismutase and glutathione peroxidase, which are involved in oxidative stress responses . These interactions suggest that 7-Fluorobenzo[d]thiazol-2-amine may have antioxidant properties, potentially protecting cells from oxidative damage.

Cellular Effects

The effects of 7-Fluorobenzo[d]thiazol-2-amine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns . This modulation can affect cellular metabolism, potentially altering the balance between anabolic and catabolic processes.

Molecular Mechanism

At the molecular level, 7-Fluorobenzo[d]thiazol-2-amine exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their functions . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Fluorobenzo[d]thiazol-2-amine have been shown to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that 7-Fluorobenzo[d]thiazol-2-amine remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained changes in cellular processes, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of 7-Fluorobenzo[d]thiazol-2-amine vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as enhancing antioxidant defenses and improving cellular function . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

7-Fluorobenzo[d]thiazol-2-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of key metabolites, potentially altering the overall metabolic state of the cell . These interactions suggest that 7-Fluorobenzo[d]thiazol-2-amine may play a role in metabolic regulation, with potential implications for metabolic disorders.

Transport and Distribution

Within cells and tissues, 7-Fluorobenzo[d]thiazol-2-amine is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of 7-Fluorobenzo[d]thiazol-2-amine are critical for its biological activity, influencing its accessibility to target biomolecules.

Subcellular Localization

The subcellular localization of 7-Fluorobenzo[d]thiazol-2-amine is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological effects, highlighting the importance of understanding its subcellular dynamics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorobenzo[d]thiazol-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-aminobenzothiazole and fluorinating agents.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from room temperature to 80°C. Solvents like acetonitrile or dichloromethane are commonly used.

Industrial Production Methods

In an industrial setting, the production of 7-Fluorobenzo[d]thiazol-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

7-Fluorobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Oxidation and Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones, and reduced to form amines or other reduced derivatives.

Coupling Reactions: It can undergo coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling: Palladium catalysts, such as Pd(PPh3)4, are used in coupling reactions under inert atmosphere conditions.

Major Products

The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, sulfones, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Chlorobenzo[d]thiazol-2-amine: Similar structure with a chlorine atom instead of fluorine.

7-Bromobenzo[d]thiazol-2-amine: Contains a bromine atom at the 7th position.

7-Iodobenzo[d]thiazol-2-amine: Features an iodine atom at the 7th position.

Uniqueness

7-Fluorobenzo[d]thiazol-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its halogenated analogs. This makes it particularly valuable in medicinal chemistry for the development of more potent and selective therapeutic agents.

Eigenschaften

IUPAC Name |

7-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMZTMFZBAXQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565037 | |

| Record name | 7-Fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20358-08-1 | |

| Record name | 7-Fluoro-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)